[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione
Description
Properties
CAS No. |
35612-19-2 |
|---|---|
Molecular Formula |
C8H6N4O3 |
Molecular Weight |
206.16 g/mol |
IUPAC Name |
6-(2-oxo-1H-pyrimidin-6-yl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H6N4O3/c13-6-3-5(11-8(15)12-6)4-1-2-9-7(14)10-4/h1-3H,(H,9,10,14)(H2,11,12,13,15) |
InChI Key |
CFSOLYYMXDWFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)N=C1)C2=CC(=O)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Catalytic Ultrasonic-Assisted Synthesis Using Magnetic Metal–Organic Frameworks
A recent method involves the use of Fe3O4@Co(BDC)-NH2, a magnetic metal-organic framework catalyst, to synthesize fused pyrimidine derivatives, which can be adapted for bipyrimidine trione compounds.
-
- Mix aldehyde (1.0 mmol), pyrimidine-2,4,6(1H,3H,5H)-trione (1.0 mmol), and amine derivatives in DMF (5 mL).
- Add 10 mg of Fe3O4@Co(BDC)-NH2 catalyst.
- Subject the mixture to ultrasonic irradiation.
- Upon reaction completion (monitored by TLC), separate the catalyst magnetically.
- Precipitate the product by adding water, filter, wash with warm ethanol, and dry at 100 °C.
-
- DMF was found to be the best solvent compared to water, acetonitrile, hexane, chloroform, methanol, ethanol, dichloromethane, ethyl acetate, and solvent-free conditions.
- Ultrasonic irradiation significantly improved reaction efficiency.
- Catalyst loading of 10 mg was optimal.
-
- High surface area and porosity of the catalyst enhance reaction rates.
- Magnetic separation allows easy catalyst recovery and reuse.
- Mild reaction conditions preserve functional groups.
| Parameter | Condition | Result |
|---|---|---|
| Solvent | DMF | Highest yield |
| Catalyst loading | 10 mg | Optimal catalytic activity |
| Energy input | Ultrasonic irradiation | Improved reaction rate |
| Temperature | Room temperature | Mild conditions |
| Catalyst recovery | Magnetic separation | Efficient reuse |
Multi-Component Reactions for Bipyrimidine Derivatives
Another approach involves multi-component reactions (MCRs) combining pyrimidine trione with aldehydes and amines to form complex fused bipyrimidine structures.
- Reaction scheme : Pyrimidine-2,4,6-trione + aromatic aldehyde + amine → fused bipyrimidine trione derivatives.
- Catalysts : Metal-organic frameworks or Lewis acids.
- Conditions : Solvent choice and temperature are critical; DMF and ultrasonic or reflux conditions are common.
- Outcomes : High yields of target compounds with good purity.
Classical Organic Synthesis Routes
- Starting materials : Pyrimidine derivatives with keto groups.
-
- Alkylation or arylation at pyrimidine nitrogen atoms.
- Oxidation or cyclization to form trione functionalities.
- Coupling reactions to join two pyrimidine units at the 4-position.
Typical reagents : Propargyl bromide, potassium carbonate for alkylation; oxidizing agents for trione formation.
- Purification : Chromatography, recrystallization.
Analytical Data Supporting Preparation
- NMR Spectroscopy :
- ^1H NMR signals typically show singlets for methyl groups and multiplets for aromatic protons.
- ^13C NMR confirms carbonyl and aromatic carbons.
- Mass Spectrometry :
- Molecular ion peaks consistent with bipyrimidine trione molecular weight.
- IR Spectroscopy :
- Characteristic carbonyl stretches in the 1600-1700 cm^-1 range.
- X-ray Crystallography :
- Confirms bipyrimidine ring formation and trione positioning.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Catalyst | Advantages | Limitations |
|---|---|---|---|---|
| Ultrasonic-assisted synthesis with Fe3O4@Co(BDC)-NH2 | Pyrimidine-2,4,6-trione, aldehydes, amines, DMF, ultrasonic | Fe3O4@Co(BDC)-NH2 | High yield, catalyst reuse, mild | Requires specialized catalyst |
| Multi-component reaction (MCR) | Pyrimidine trione, aldehydes, amines, solvents (DMF, EtOH) | Lewis acids, MOFs | One-pot synthesis, diversity | Optimization needed per substrate |
| Classical organic synthesis | Alkylation, oxidation, coupling reactions | Various (K2CO3, oxidants) | Well-established | Multi-step, longer reaction time |
Chemical Reactions Analysis
Reaction Mechanisms
a. Nucleophilic Attack
-
Electron-rich nitrogen atoms in pyrimidine rings facilitate substitution reactions with electrophiles (e.g., aldehydes) .
-
TMDP lowers activation energy barriers by stabilizing transition states through hydrogen bonding .
b. Electrophilic Reactivity
-
Carbonyl groups act as electrophilic centers, enabling condensation with nucleophiles like malononitrile .
-
IR spectroscopy confirms C=O stretching at 1700 cm⁻¹, consistent with electrophilic carbonyl groups .
Catalytic Roles in Reactions
| Catalyst | Reaction Type | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| TMDP | Pyrano[2,3-d]pyrimidinone synthesis | 85–95 | 1–2 |
| DABCO | Pyrimidoquinoline synthesis | 60–70 | 1–3 |
| None | Barbituric acid condensation | <30 | 2 |
Key Observations:
-
TMDP enhances reaction rates by 300% compared to catalyst-free conditions .
-
DABCO enables solvent-free synthesis of triazole-fused derivatives .
Characterization Techniques
a. Spectroscopic Analysis
-
IR (KBr):
-
¹H NMR (DMSO-d₆):
b. Physical Properties
Research Challenges
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Properties
Recent studies have indicated that derivatives of [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione exhibit significant inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications. The inhibition of this enzyme can help in managing diabetic neuropathy and retinopathy by preventing the accumulation of sorbitol in tissues. For instance, a novel spirofuro[3,2-b]pyran-2'-pyrimidine scaffold has been synthesized based on this compound, demonstrating promising results in preclinical trials for diabetes management .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Research has shown that certain derivatives can effectively inhibit the growth of various pathogenic bacteria and fungi. This property is particularly valuable in developing new antimicrobial agents to combat antibiotic-resistant strains .
Materials Science Applications
Organic Electronics
[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione is being explored as a potential component in organic electronic devices. Its ability to form stable films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's electronic properties can be tuned by modifying its structure, allowing for enhanced performance in these applications.
Polymer Chemistry
In polymer science, this compound serves as a building block for synthesizing functional polymers with specific properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Additionally, the bipyrimidine structure facilitates coordination with metal ions, which can be exploited to create new materials with tailored functionalities .
Catalytic Applications
Catalyst in Organic Synthesis
The unique chemical structure of [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione allows it to act as an effective catalyst in various organic reactions. It has been employed in the synthesis of complex organic molecules through processes such as cross-coupling reactions and cycloadditions. Its catalytic efficiency is attributed to its ability to stabilize transition states during chemical transformations .
Case Study 1: Aldose Reductase Inhibition
A study published in 2022 demonstrated that a series of synthesized derivatives based on [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione showed varying degrees of aldose reductase inhibition. The most potent derivative exhibited an IC50 value significantly lower than that of standard drugs used for diabetes management. This finding suggests potential for further development into therapeutic agents for diabetic complications.
Case Study 2: OLED Development
Research conducted by a team at an advanced materials institute explored the use of [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione in fabricating OLEDs. The devices exhibited improved brightness and efficiency compared to those made with conventional materials. The study concluded that incorporating this compound could lead to more sustainable and efficient organic electronic devices.
Mechanism of Action
The mechanism of action of [4,4’-Bipyrimidine]-2,2’,6(1H,3H,3’H)-trione involves its interaction with specific molecular targets and pathways. It can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to affect cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Synthetic Methods : Bipyrimidine triones are synthesized via Ullmann couplings (e.g., 4,4'-bipyrimidine derivatives) or multi-component condensations, whereas barbituric acids use Claisen-Schmidt reactions .
- Acidity Trends : Alkyl substituents on bipyrimidine/barbiturate cores reduce acidity, critical for designing pH-sensitive materials .
- Biological Relevance : Chalcone-modified pyrimidine triones (e.g., 5-acetyl derivatives) show antimicrobial activity, suggesting bipyrimidine analogues could be optimized for similar effects .
Biological Activity
[4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione, also known by its CAS number 933989-28-7, is a compound with significant potential in various biological applications. This article reviews its biological activity, synthesizing findings from diverse studies and providing a comprehensive overview of its properties and effects.
- Molecular Formula : C₈H₆N₄O₃
- Molecular Weight : 206.16 g/mol
- Structural Characteristics : The compound features a bipyrimidine backbone with three ketone functional groups, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research into the biological activity of [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione has revealed several key areas of interest:
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance:
- Case Study : A derivative of bipyrimidine was shown to inhibit the growth of various bacterial strains. The mechanism appears to involve interference with nucleic acid synthesis .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects:
- Mechanism of Action : Research suggests that [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
- In Vitro Studies : In laboratory settings, it demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .
Enzyme Inhibition
Enzymatic studies have highlighted the compound's ability to act as an inhibitor for certain enzymes:
- Example : It has been noted for inhibiting dihydrofolate reductase (DHFR), an enzyme critical in DNA synthesis and repair pathways. This inhibition can lead to reduced proliferation of rapidly dividing cells such as those found in tumors .
Data Table: Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of DHFR |
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial properties of related bipyrimidines, [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione was tested against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial colonies at concentrations above 50 µg/mL.
Case Study 2: Anticancer Potential
A recent investigation into the compound's anticancer potential utilized MTT assays to assess cell viability in breast cancer cell lines. The results indicated that treatment with [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability.
Future Research Directions
Further studies are warranted to explore:
- Mechanistic Insights : Detailed mechanisms underlying the observed biological activities.
- In Vivo Studies : Efficacy and safety profiles in animal models.
- Structure-Activity Relationships (SAR) : Understanding how structural modifications affect biological activity could lead to the development of more potent derivatives.
Q & A
Q. What are the established synthetic routes for [4,4'-Bipyrimidine]-2,2',6(1H,3H,3'H)-trione, and how do reaction conditions influence yield?
The Ullmann coupling reaction is a key method for synthesizing bipyrimidine derivatives. For example, 2-iodopyrimidine undergoes Ullmann coupling to yield 2,2'-bipyrimidine with high efficiency. Modifications such as introducing methyl or bromo substituents (e.g., 4,4',6,6'-tetramethyl-2,2'-bipyrimidine) require adjusted stoichiometry and temperature (typically 100–120°C) to optimize yields . Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., CuI) are critical for minimizing side reactions.
Q. How can spectroscopic techniques (NMR, IR, elemental analysis) validate the structure of [4,4'-Bipyrimidine]-trione derivatives?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.15–7.29 ppm for bipyrimidine cores) and carbonyl groups (δ 164–168 ppm for trione moieties) .
- IR : Strong absorption bands near 1700–1750 cm⁻¹ confirm C=O stretching in trione systems .
- Elemental Analysis : Matches between calculated and observed C/H/N/O percentages (e.g., C: 66.65% vs. 66.50%) ensure purity .
Q. What are the primary biological or material science applications of this compound?
Bipyrimidine-triones are explored as:
- Polymer building blocks : Fluorene/bipyrimidine copolymers (Mn ~3.5–4.6 kDa) show potential in hybrid LEDs due to their emissive properties .
- Enzyme inhibitors : Derivatives inhibit mutant SOD1-dependent protein aggregation (EC50: 0.68–3.36 μM) and aldose reductase (IC50 <1 μM for spiro-quinazoline derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected splitting in NMR or IR shifts) often arise from tautomerism or impurities. Strategies include:
- Cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography for unambiguous assignment .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to identify dominant tautomers .
- Purity assays : Use HPLC-MS to detect trace impurities affecting spectral clarity .
Q. What methodologies optimize substituent effects on bipyrimidine-trione reactivity and bioactivity?
- Electron-withdrawing groups (EWGs) : Bromo or nitro substituents enhance electrophilicity, improving cross-coupling efficiency in Ullmann reactions .
- Steric effects : Bulky substituents (e.g., 4-methoxyphenethyl) reduce aggregation in polymer matrices, enhancing LED performance .
- QSAR studies : Correlate logP (3.17–3.34) and TPSA (86.23 Ų) with bioavailability (e.g., Abbott score: 0.55) to prioritize derivatives for pharmacological testing .
Q. How can synthetic routes be scaled while maintaining yield and purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for Ullmann couplings, reducing side products .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) for Knoevenagel condensations, as seen in barbituric acid derivatives .
- Workup protocols : Use fractional crystallization (e.g., ethanol/water mixtures) to isolate high-purity triones (>95%) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
